7-Deazadenosine

Description

Historical Context and Discovery of 7-Deazapurine Nucleosides

The exploration of 7-deazapurine nucleosides as a class of compounds with significant biological activity began with the discovery of naturally occurring analogues. wikipedia.org The first of these, toyocamycin, was isolated in 1956 from Streptomyces species and marked the beginning of research into pyrrolopyrimidine-containing compounds, also known as 7-deazapurines. wikipedia.org This initial discovery spurred further investigation into secondary metabolites from various Streptomyces strains, leading to the identification of other 7-deazapurine nucleosides like tubercidin (B1682034) and sangivamycin. nih.gov These naturally occurring compounds, characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, exhibited a range of biological activities, including antibiotic, antineoplastic, and antiviral properties. nih.gov The unique structural feature of the 7-deazapurine core, a pyrrolo[2,3-d]pyrimidine moiety, opened up new avenues for chemical modification and the development of synthetic analogues. cuni.cz

Distinction and Significance of 7-Deazadenosine as a Nucleoside Analogue

This compound, also known as tubercidin, is a structural analogue of the natural nucleoside adenosine (B11128). wikipedia.org Its defining feature is the substitution of the nitrogen atom at the 7-position of the adenine (B156593) base with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine ring system. cuni.cznih.gov This seemingly minor modification has profound implications for the molecule's biological activity. The absence of the N7 nitrogen alters the electronic properties of the purine ring system and prevents the formation of hydrogen bonds that would typically involve this position, which can be crucial for molecular recognition processes in biological systems. nih.gov

The significance of this compound lies in its ability to act as an antimetabolite. It mimics natural adenosine and can, therefore, be recognized by various enzymes involved in nucleic acid metabolism. However, its structural dissimilarity can disrupt these metabolic pathways. For instance, once phosphorylated to its triphosphate form, this compound triphosphate can be incorporated into growing DNA or RNA strands by polymerases. wikipedia.org This incorporation can lead to chain termination or altered nucleic acid structures, thereby inhibiting replication and transcription processes, which is the basis for its use in antiviral and anticancer research. wikipedia.orgacs.org

Overview of Research Trajectories for this compound and its Derivatives

Research on this compound and its derivatives has followed multiple trajectories, driven by its diverse biological activities. A significant area of investigation has been its potential as an antiviral agent. wikipedia.org For example, a 7-deaza-adenosine analog, 7-deaza-2'-C-methyladenosine, was developed and showed potent inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. wikipedia.org This derivative demonstrated increased potency compared to its parent compound. wikipedia.org Research has also explored its activity against a range of other viruses, including poliovirus and dengue virus. ontosight.ai

In the realm of oncology, this compound derivatives have been investigated as cytostatic agents. mdpi.com For instance, 7-(2-thienyl)-7-deazaadenosine (AB61) exhibited potent cytotoxic activities against various cancer cell lines, with a mechanism involving its incorporation into both DNA and RNA. encyclopedia.pub Another research avenue focuses on its antiparasitic properties. Novel 7-aryl 7-deazapurine 3'-deoxy-ribofuranosyl nucleosides have been synthesized and shown to have potent activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease. rero.chresearchgate.net

Furthermore, this compound and its derivatives have been employed as molecular probes to study the structure and function of nucleic acids and enzymes. cuni.cz The modified base can be incorporated into oligonucleotides to investigate the role of the N7 position of adenosine in phenomena such as RNA folding and catalytic activity. cuni.cznih.gov Fluorescently labeled this compound derivatives have also been developed for use in DNA sequencing and as probes in enzymatic studies. acs.orgnih.gov

Philosophical and Theoretical Underpinnings in Nucleoside Analogue Design

The design of nucleoside analogues like this compound is rooted in the principle of molecular mimicry and rational drug design. The fundamental philosophy is to create molecules that are structurally similar enough to natural nucleosides to be recognized and processed by cellular or viral machinery, yet different enough to disrupt normal biological processes. chemrxiv.org This approach aims to achieve selective toxicity, where the analogue has a greater impact on the target (e.g., a virus-infected cell or a cancer cell) than on healthy host cells. acs.org

The theoretical basis for designing these analogues involves a deep understanding of the structure-activity relationships (SAR) of nucleosides. cuni.cz Key considerations include modifications to the three main components of a nucleoside: the nucleobase, the sugar moiety, and the phosphate (B84403) group (in the case of nucleotides). chemrxiv.org

Nucleobase Modification: As exemplified by this compound, altering the heterocyclic base can change its hydrogen bonding capabilities, electronic distribution, and steric properties. cuni.cznih.gov The goal is often to enhance binding to a target enzyme or to block a specific metabolic step.

Sugar Modification: Changes to the ribose or deoxyribose ring, such as the introduction of fluorine or an azido (B1232118) group, can affect the conformational flexibility of the nucleoside and its ability to be incorporated into nucleic acid chains. chemrxiv.org Such modifications can lead to chain termination, a key mechanism for many antiviral drugs. ontosight.ai

Phosphate/Prodrug Strategies: To improve cellular uptake and bioavailability, nucleoside analogues are often administered as prodrugs. chemrxiv.org These are inactive forms that are metabolized into the active triphosphate form within the cell. The development of ProTide technology is a prime example of this strategy. chemrxiv.org

The overarching goal is to create analogues with improved therapeutic efficacy, reduced cytotoxicity, and the ability to overcome drug resistance. Theoretical studies, including quantum chemical calculations and molecular modeling, play a crucial role in predicting the stability, conformation, and binding efficiency of new analogues before their synthesis.

Nomenclature and Structural Convention of this compound

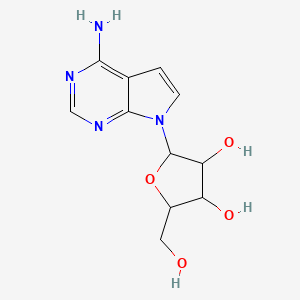

The systematic name for this compound is 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. wikipedia.org However, it is more commonly known by its trivial name, tubercidin , or by the semi-systematic name This compound . cuni.czwikipedia.org The nomenclature "7-deaza" indicates the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom. cuni.cz For clarity in scientific literature, especially when discussing structure-activity relationships in reference to purines, the (7-deaza)purine nomenclature is often used. nih.gov

The core structure of this compound is a pyrrolo[2,3-d]pyrimidine heterocyclic system. This is a bicyclic structure formed by the fusion of a pyrimidine (B1678525) ring and a pyrrole (B145914) ring. cuni.cz In this compound, this base is attached to a β-D-ribofuranose sugar moiety via a C-N glycosidic bond between the N9 position of the pyrrolo[2,3-d]pyrimidine ring and the C1' position of the ribose sugar. wikipedia.org

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Name | 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine |

| Synonyms | Tubercidin, 7-Deaza-A |

| CAS Number | 69-33-0 |

| Molecular Formula | C11H14N4O4 |

| Molecular Weight | 266.26 g/mol |

| Canonical SMILES | C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H14N4O4 |

|---|---|

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14) |

Clé InChI |

HDZZVAMISRMYHH-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Synthetic Methodologies for 7 Deazadenosine and Its Analogues

Total Synthesis Approaches for 7-Deazadenosine

The total synthesis of this compound involves two key stages: the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleobase and the subsequent glycosylation with a protected ribose derivative to form the crucial N9-C1' glycosidic bond.

Strategies for the Construction of the 7-Deazapurine Nucleobase Moiety

The synthesis of the 7-deazapurine core, the heterocyclic heart of this compound, can be achieved through various strategies. These can be broadly categorized into classical heterocyclization approaches, which involve the sequential construction of the fused ring system, and more contemporary cross-coupling strategies.

Classical approaches often commence from a substituted pyrrole (B145914) or pyrimidine (B1678525) precursor, with subsequent ring closure to form the bicyclic system. For instance, a six-step classical heterocyclization starting from 5-chloro-1-methyl-4-nitropyrazole has been reported to yield the core structure. acs.org Another well-established route involves the cyclization of appropriately substituted pyrimidines.

More recent and often more convergent strategies employ metal-catalyzed cross-coupling reactions. A notable example is a three-step approach that begins with the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine (B16783) with an iodo-substituted aromatic or heteroaromatic partner. acs.orgimtm.cz This is typically followed by azidation and a cyclization step, which can be induced thermally or photochemically, to furnish the 7-deazapurine ring system. imtm.cz While both classical and modern approaches have proven effective, the choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.

Table 1: Comparison of Synthetic Strategies for 7-Deazapurine Nucleobase Construction

| Strategy | Key Reactions | Starting Materials | Reported Overall Yield | Reference |

| Classical Heterocyclization | Heterocyclization | 5-chloro-1-methyl-4-nitropyrazole | 18% | acs.orgacs.org |

| Cross-Coupling & Cyclization | Negishi cross-coupling, Azidation, Thermal/Photochemical cyclization | Zincated 4,6-dichloropyrimidine, Iodo(iso)quinoline | 13-18% | acs.orgimtm.cz |

Purification and Isolation Techniques for Synthesized this compound

Following synthesis, this compound and its analogues must be purified to remove unreacted starting materials, reagents, and by-products. The complex nature of these molecules and their reaction mixtures often necessitates the use of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of nucleoside analogues. mdpi.comejgm.co.uk Reversed-phase HPLC (RP-HPLC) on a C18 column is particularly common. ejgm.co.uknih.gov A gradient elution system, for example, using a mixture of an aqueous buffer (like phosphoric acid) and an organic solvent (like methanol (B129727) or acetonitrile), allows for the effective separation of the desired product from impurities. ejgm.co.ukzju.edu.cn The eluent is monitored by a UV detector at a wavelength where the nucleoside absorbs strongly, typically around 254-270 nm. ejgm.co.ukzju.edu.cn For larger scale preparations, semi-preparative HPLC can be employed. mdpi.com

Column chromatography using silica (B1680970) gel is another standard purification method. researchgate.net It is often used to separate anomeric mixtures or to purify intermediates throughout the synthetic sequence. The choice of eluent system is critical for achieving good separation.

Crystallization can be an effective final purification step if a suitable solvent system can be found. This method can yield highly pure material but is dependent on the crystalline nature of the compound.

Desalting is often a necessary final step, especially after HPLC purification where buffers are used. This can be achieved by various methods, including size-exclusion chromatography or precipitation.

Derivatization Strategies on the this compound Scaffold

To explore structure-activity relationships and develop new therapeutic agents, the this compound scaffold is often derivatized at various positions. The pyrrolo[2,3-d]pyrimidine ring system offers several sites for modification.

A common strategy involves the introduction of substituents at the C7 position of the deazapurine ring. This is often achieved by first synthesizing a 7-halo-7-deazapurine intermediate, typically a 7-iodo or 7-bromo derivative. These halogenated compounds can then serve as handles for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkynyl groups, researchgate.netseela.net while the Suzuki coupling is used to introduce aryl or heteroaryl moieties. whiterose.ac.ukwhiterose.ac.uk

The pyrimidine portion of the scaffold can also be modified. For instance, a 6-chloro-7-deazapurine intermediate can be subjected to nucleophilic substitution reactions to introduce various amino or alkoxy groups at the C6 position. nih.govtandfonline.com The C2 position can also be functionalized.

Modifications to the ribose moiety are also explored. The hydroxyl groups can be derivatized, for example, by methylation to produce compounds like 5'-O-methyl-7-deazadenosine. nih.gov The 5'-hydroxyl group can also be phosphorylated to yield the corresponding 5'-triphosphate, which is useful for studying the interaction of the nucleoside with polymerases and other enzymes. nih.gov

Table 3: Examples of Derivatization Reactions on the this compound Scaffold

| Modification Site | Reaction Type | Reagents/Catalysts | Introduced Substituent | Reference |

| C7 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, Alkyne | Alkynyl groups | researchgate.netseela.net |

| C7 | Suzuki Coupling | Pd(PPh₃)₄, Boronic acid, Base | Aryl/Heteroaryl groups | whiterose.ac.ukwhiterose.ac.uk |

| C6 | Nucleophilic Substitution | Amine/Alcohol | Amino/Alkoxy groups | nih.govtandfonline.com |

| C6 | Cross-Coupling | Trimethyl aluminum, Pd(PPh₃)₄ | Methyl group | nih.gov |

| 5'-Hydroxyl | Methylation | NaH, MeI | Methyl group | nih.gov |

| 5'-Hydroxyl | Phosphorylation | PCl₃, (NBu₄)₃HP₂O₇ | Triphosphate group | nih.gov |

| C8 | C-H Imidation | Ferrocene catalyst, Imidyl peroxyesters | Imidyl groups | acs.org |

Modifications of the Deazapurine Ring System

The deazapurine core of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs. These modifications are primarily aimed at altering the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule to enhance its biological activity and selectivity.

Introduction of Substituents at Position 7

Position 7 of the 7-deazapurine ring is a common target for functionalization. The introduction of various substituents at this position can significantly impact the biological properties of the resulting analogs.

Cross-coupling reactions, particularly palladium-catalyzed reactions like Suzuki and Sonogashira coupling, are powerful tools for introducing aryl and alkynyl groups at the 7-position. whiterose.ac.ukwhiterose.ac.uk For instance, 7-iodo-7-deazaadenosine serves as a key intermediate for these reactions. whiterose.ac.uk The Suzuki-Miyaura cross-coupling of 7-iodo-7-deazaadenine nucleosides with diarylacetylene boronate esters has been used to synthesize 7-diarylacetylene-7-deazadenosine nucleosides with good to excellent yields. whiterose.ac.uk These modified nucleosides have shown promising fluorescence properties. whiterose.ac.uk

Furthermore, the introduction of an ethynyl (B1212043) group at the 7-position has been explored. For example, 7-deaza-7-ethynyl-2'-C-methyladenosine has been synthesized and its triphosphate form was found to be an efficient chain terminator of the HCV NS5b polymerase. nih.gov

| Reaction Type | Substituent Introduced | Key Intermediate | Significance |

| Suzuki-Miyaura Coupling | Diarylacetylene | 7-Iodo-7-deazaadenine nucleosides | Produces fluorescent nucleosides. whiterose.ac.uk |

| Sonogashira Coupling | Alkynyl groups | 7-Iodo-7-deazaadenosine | Creates analogs with antiviral potential. whiterose.ac.uknih.gov |

Modifications at the Amino Group (C6) and N1 Position

Modifications at the C6 amino group and the N1 position of the deazapurine ring are also synthetically important. The amino group at C6 can be converted to other functionalities, such as a hydroxyl group, to yield 7-deazainosine (B1664705) derivatives. tandfonline.comheteroletters.org This conversion can be achieved through diazotization followed by hydrolysis.

Bioisosteric replacement of the exocyclic amino group of this compound with a methyl group has led to the synthesis of 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, a potent inhibitor of poliovirus and dengue virus replication. nih.govnih.gov This highlights how subtle changes to the nucleobase can confer significant antiviral effects. nih.gov

| Position | Modification | Resulting Compound | Biological Relevance |

| C6 | Conversion of amino to hydroxyl | 7-Deazainosine derivatives | Antiviral activity. tandfonline.comheteroletters.org |

| C6 | Replacement of amino with methyl | 7-Deaza-6-methyl-9-β-D-ribofuranosylpurine | Potent antiviral agent. nih.govnih.gov |

Halogenation and Subsequent Functionalization

Halogenation of the deazapurine ring provides versatile intermediates for further functionalization. researchgate.net The introduction of a halogen, such as iodine or bromine, at position 7 creates a reactive site for various cross-coupling reactions. researchgate.netresearchgate.net For example, 7-iodo-7-deazaadenosine is a common precursor for introducing a wide range of substituents at the 7-position. biosynth.com

Similarly, halogenation at other positions, such as C2 and C6, allows for the synthesis of disubstituted 7-deazapurine nucleosides. d-nb.info For instance, 2,6-dichloro-7-deazapurine can undergo chemoselective Suzuki cross-coupling reactions, with preferential reactivity at the C6 position, to introduce aryl groups. d-nb.info Subsequent reactions can then be performed at the C2 position to generate 2,6-disubstituted analogs. d-nb.info

Modifications of the Ribose Moiety

Altering the ribose sugar of this compound is another key strategy to develop new analogs with improved properties. These modifications can influence the nucleoside's conformation, stability, and its ability to be phosphorylated by cellular kinases.

Alterations at the 2' and 3' Positions (e.g., Deoxy, Fluoro)

Modifications at the 2' and 3' positions of the ribose ring are frequently explored. The synthesis of 2'-deoxy analogs, such as 2'-deoxy-7-deazadenosine, is of interest for their potential incorporation into DNA. trilinkbiotech.com

The introduction of a fluorine atom at the 2' position, often in combination with a methyl group, has been a successful strategy in the development of antiviral agents. nih.govnih.gov For example, 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine has been synthesized and its triphosphate was shown to be a potent inhibitor of the HCV NS5b polymerase. nih.gov The 2'-fluoro substitution can increase the stability of the glycosidic bond. mdpi.com

A bacterial glycosyltransferase has been shown to catalyze the 3'-O-glucosylation of tubercidin (B1682034) (this compound). worktribe.comresearchgate.net

| Position | Modification | Example Compound | Significance |

| 2' | Deoxy | 2'-Deoxy-7-deazadenosine | Potential for DNA incorporation. trilinkbiotech.com |

| 2' | Fluoro, Methyl | 7-Deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine | Potent antiviral activity. nih.gov |

| 3' | O-glucosylation | 3'-O-glucosyl-tubercidin | Enzymatic modification. worktribe.com |

Phosphorylation Strategies (e.g., Mono-, Di-, Triphosphates)

For this compound and its analogs to be biologically active as, for example, polymerase inhibitors, they must be converted to their corresponding 5'-mono-, di-, and triphosphate forms within the cell. The synthesis of these phosphorylated derivatives is therefore a critical area of research.

Chemical phosphorylation methods are commonly employed to produce these metabolites for in vitro studies. These methods often involve the use of phosphorylating agents like phosphorus oxychloride or various phosphoramidite (B1245037) reagents.

Enzymatic phosphorylation is also a key consideration. Tubercidin can be phosphorylated intracellularly to its triphosphate form. nih.gov Studies have shown that tubercidin 5'-diphosphate (TuDP) can be phosphorylated to tubercidin 5'-triphosphate (TuTP) by mitochondrial phosphotransferases. nih.gov However, the efficiency of phosphorylation can be a limiting factor for the activity of some analogs. For instance, some 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside analogs showed a lack of anti-HCV activity because their 5'-triphosphates were not formed at significant levels in cells. nih.gov To overcome this, prodrug approaches, such as the synthesis of phosphoramidate (B1195095) prodrugs, have been investigated to improve the intracellular delivery of the monophosphate. nih.govnih.gov

| Phosphate (B84403) Form | Synthetic Approach | Key Findings |

| Monophosphate | Chemical synthesis, Prodrugs (e.g., phosphoramidates) | Prodrugs aim to improve intracellular delivery. nih.govnih.gov |

| Diphosphate (B83284) | Chemical synthesis, Enzymatic phosphorylation of monophosphate | TuDP is a substrate for mitochondrial phosphotransferases. nih.gov |

| Triphosphate | Chemical synthesis, Enzymatic phosphorylation of diphosphate | The active form for many biological activities, such as polymerase inhibition. nih.govnih.gov |

Modifications of the 5'-Hydroxyl Group

The 5'-hydroxyl group of this compound is a key site for modifications to create analogues with diverse properties. These modifications are often crucial for developing prodrugs with improved cellular uptake or for attaching probes for biological studies. nih.gov

One common strategy involves the methylation of the 5'-hydroxyl group. For example, in the synthesis of a 6-methyl-7-deaza analogue of adenosine (B11128), the 5'-hydroxyl group was methylated after protection of the 2' and 3'-hydroxyls as an acetonide. This modification, however, led to the elimination of antiviral activity, suggesting that intracellular phosphorylation at the 5'-position is necessary for the compound's biological effect. nih.gov

Another significant modification is phosphorylation, which is often a prerequisite for biological activity. nih.gov The 5'-hydroxyl group can be phosphorylated using methods like the one described by Yoshikawa et al. to yield the 5'-monophosphate. researchgate.net This can be further converted to the 5'-triphosphate, which can then be incorporated into nucleic acids by polymerases. nih.govwhiterose.ac.uk For instance, the 5'-triphosphate of a 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue was synthesized and shown to be an efficient substrate for poliovirus RNA-dependent RNA polymerase. nih.gov

Furthermore, the 5'-hydroxyl group can be a point of attachment for other moieties. For example, 5'-Deoxy-5-iodotubercidin has been synthesized from tubercidin in a multi-step process, highlighting the possibility of introducing halogens at this position. heteroletters.org

Table 1: Examples of 5'-Hydroxyl Group Modifications in this compound Analogues

| Starting Compound | Modification | Reagents/Method | Resulting Compound | Reference |

| 6-methyl-7-deaza-9-β-D-ribofuranosylpurine | Methylation | Acetonide protection, Sodium hydride, Methylation | 5'-O-methyl-6-methyl-7-deaza-9-β-D-ribofuranosylpurine | nih.gov |

| 7-Deazaadenosine (Tubercidin) | Phosphorylation | Yoshikawa et al. method | 7-Deazaadenosine-5'-monophosphate | researchgate.net |

| 7-Deazaadenosine (Tubercidin) | Iodination | Multi-step synthesis | 5'-Deoxy-5-iodotubercidin | heteroletters.org |

Conjugation Chemistry for Probe Development

The development of chemical probes based on this compound is essential for studying its biological targets and mechanisms of action. nih.gov Conjugation chemistry plays a pivotal role in attaching various functional groups, such as fluorophores, quenchers, and photoaffinity tags, to the this compound scaffold. nih.govresearchgate.net

A common strategy involves introducing a reactive handle onto the 7-deazapurine core, which can then be used for conjugation. For example, an aminopropynyl group can be attached to the 7-position of this compound. This linker can then be used to covalently attach a fluorophore via amide chemistry. whiterose.ac.uk Similarly, a squaramate group, which is reactive towards primary amines, has been attached to the 7-position of 7-deazaadenosine through an aminopropargyl linker to create reactive RNA probes.

Suzuki-Miyaura cross-coupling is another powerful tool used in this context. Diarylacetylene boronate esters have been coupled to 7-iodo-7-deazaadenine nucleosides in good to excellent yields. whiterose.ac.uk The resulting modified nucleosides exhibit promising fluorescence properties. whiterose.ac.uk

For the development of activity-based probes, photoaffinity tags like diazirines are employed. rsc.org These probes can be used to covalently label interacting proteins upon photoactivation, aiding in the identification of target enzymes. rsc.org The synthesis of these probes often involves incorporating a thioacyllysine "warhead," a photoaffinity group, and a bioorthogonal handle like a terminal alkyne for "click" chemistry. nih.gov

Table 2: Conjugation Strategies for this compound-Based Probes

| This compound Analogue | Functional Group Attached | Linker | Conjugation Chemistry | Application | Reference |

| This compound | Fluorophore with PEG tether | Aminopropynyl group | Amide chemistry | Fluorescent nucleoside for DNA incorporation | whiterose.ac.uk |

| 7-Deazaadenosine | Squaramate | Aminopropargyl linker | - | Reactive RNA probes for bioconjugation | |

| 7-Iodo-7-deazaadenine nucleoside | Diarylacetylene | - | Suzuki-Miyaura cross-coupling | Fluorescent nucleoside probes | whiterose.ac.uk |

| This compound | Methyl red quencher | - | - | FRET Scorpion primers | researchgate.net |

Enzymatic and Chemoenzymatic Synthesis of this compound and its Analogues

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical syntheses, often providing high stereoselectivity and milder reaction conditions. nih.govacademie-sciences.fr These approaches are increasingly utilized for the production of this compound and its derivatives.

Enzymes Involved in Nucleoside Synthesis and Transformation

Several classes of enzymes are pivotal in the synthesis and transformation of nucleosides. Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolysis of the N-glycosidic bond. mdpi.com Purine (B94841) nucleoside phosphorylase (PNP) is particularly useful due to its broad substrate specificity, accepting various modified purine bases. mdpi.comwikipedia.org

Nucleoside kinases are essential for the phosphorylation of nucleosides to their active mono-, di-, and triphosphate forms. nih.govnih.gov Adenosine kinase (ADK), for example, phosphorylates adenosine and its analogues at the 5'-hydroxyl group. biorxiv.org

Glycosyltransferases (GTs) are enzymes that transfer sugar moieties. A nucleoside-specific 3'-O-glycosyltransferase, AvpGT, from Streptomyces sp. AVP053U2 has been shown to catalyze the 3'-O-glucosylation of tubercidin. rsc.orgresearchgate.net

Other enzymes like ADP-ribosyl cyclase from Aplysia are used in the synthesis of cyclic analogues, such as 7-deaza cyclic adenosine 5'-diphosphate ribose (cADPR) analogues. researchgate.net

Substrate Specificity of Nucleoside Phosphorylases and Kinases for this compound Precursors

The substrate specificity of enzymes is a critical factor in chemoenzymatic synthesis. E. coli purine nucleoside phosphorylase (PNP) has been shown to accept a range of 7-deazapurine and 8-aza-7-deazapurine bases as substrates for transglycosylation reactions. mdpi.commdpi.comseela.net For instance, 8-aza-7-deazapurines showed satisfactory substrate activity in the enzymatic synthesis of their 2'-deoxy-β-D-ribonucleosides. seela.net However, the efficiency can be affected by the solubility of the base. researchgate.net A tricyclic derivative of tubercidin was found to be an effective inhibitor of E. coli PNP but not the mammalian enzyme. mdpi.com

T7 RNA polymerase can incorporate 7-substituted 7-deazapurine nucleotides into RNA, demonstrating its tolerance for modifications on the purine ring. acs.org Adenosine kinases from various plant sources can phosphorylate adenosine-derived analogs, including cytokinin ribosides, at the 5'-hydroxyl group. biorxiv.org

The 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) from Schistosoma mansoni has been shown to bind tubercidin in its active site, indicating that this compound analogues can be substrates or inhibitors for this class of enzymes as well. plos.org

Biocatalytic Approaches for Stereoselective Derivatization

Biocatalysis provides elegant solutions for the stereoselective derivatization of nucleosides. rsc.org A prime example is the use of glycosyltransferases for regioselective glycosylation. The enzyme AvpGT from Streptomyces sp. AVP053U2 specifically glucosylates tubercidin at the 3'-hydroxyl position, yielding 3'-O-β-glucosyl-tubercidin. researchgate.networktribe.com This highlights the potential of biocatalysis to achieve selective modifications that would be challenging through traditional chemical methods.

Enzymatic transglycosylation using PNP is another powerful biocatalytic method for producing nucleoside analogues with high stereoselectivity, typically yielding the desired β-anomer. mdpi.com This approach has been successfully applied to the synthesis of fleximer analogues of 8-aza-7-deazaadenine ribonucleosides. mdpi.com

Hybrid chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis. nih.gov For example, a chemical synthesis can be used to prepare a modified nucleobase, which is then enzymatically glycosylated to form the final nucleoside analogue. mdpi.com This approach has been used for the synthesis of 8-aza-7-deazainosine fleximers, where chemical and chemoenzymatic routes were compared. mdpi.com Biocatalytic methods are also central to the synthesis of chiral building blocks that can be further elaborated into complex molecules. rsc.orgnih.gov

Mechanistic Elucidation of Biological Actions of 7 Deazadenosine

Interaction with Nucleoside-Metabolizing Enzymes

Substrate Recognition and Phosphorylation by Adenosine (B11128) Kinase

7-Deazadenosine, also known as Tubercidin (B1682034), is recognized as a substrate by adenosine kinases (AdK) from various organisms. wikipedia.org AdK is a crucial enzyme that catalyzes the transfer of a gamma-phosphate group from ATP to adenosine, forming adenosine monophosphate (AMP). wikipedia.org This process is a key part of the purine (B94841) salvage pathway, allowing cells to recycle purine bases.

The ability of this compound to be phosphorylated by AdK is a critical step in its biological activity. For instance, in the parasite Toxoplasma gondii, adenosine kinase is the primary route for adenosine metabolism, and this compound serves as an excellent ligand for this enzyme. nih.gov Analogs of this compound, such as 7-deaza-6-benzylthioinosine, are metabolized to their 5'-monophosphate derivatives, indicating they are substrates for T. gondii adenosine kinase. nih.gov This phosphorylation is essential for their selective toxicity against the parasite. nih.gov

However, the efficiency of phosphorylation can vary depending on the specific adenosine kinase and the modifications on the this compound molecule. For example, while this compound itself is a substrate, certain 7-substituted derivatives may act as inhibitors rather than substrates for adenosine kinases from Mycobacterium tuberculosis and humans. nih.gov Studies with human adenosine kinase (hAdK) have shown that while some 7-deazaadenosine analogs are potent inhibitors, others with a 5'-hydroxyl group are poor inhibitors, suggesting they might act as substrates, though this is not always the primary interaction. nih.gov In fact, tubercidin is listed as a known substrate for AdK. wikipedia.org

The structural basis for this interaction has been investigated. In Mycobacterium tuberculosis AdK, inhibitors based on 7-deazaadenosine can bind to both the adenosine and ATP binding sites, which helps to explain their lack of phosphorylation. nih.gov The conformation of the ribose sugar also plays a role in how these analogs interact with the active site of human adenosine kinase. nih.gov

Interactive Data Table: Adenosine Kinase Substrate and Inhibition Data

| Compound | Organism/Enzyme | Activity | IC50/Kcat | Reference |

| This compound (Tubercidin) | Toxoplasma gondii Adenosine Kinase | Excellent Ligand/Substrate | Not specified | nih.gov |

| 7-Deaza-6-benzylthioinosine analogues | Toxoplasma gondii Adenosine Kinase | Substrate | IC50 = 4.6 µM - 5.3 µM | nih.gov |

| 7-ethynyl-7-deazaadenosine | Mycobacterium tuberculosis & Human Adenosine Kinase | Inhibitor | Not specified | nih.gov |

| 7-iodo-7-deazaadenosine (5-IT) | Human Adenosine Kinase | Inhibitor | Not specified | nih.gov |

| This compound (Tubercidin) | General Adenosine Kinase | Substrate | Not specified | wikipedia.org |

Interactions with Nucleoside Phosphorylases and Deaminases

This compound's interaction with nucleoside phosphorylases and deaminases is marked by resistance to cleavage, a property that contributes to its biological persistence and potency. Unlike adenosine, which is readily metabolized by adenosine deaminase and purine nucleoside phosphorylase (PNP), the 7-deaza modification in tubercidin renders it inert to these enzymes. nih.govwikipedia.org

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that reversibly cleaves the glycosidic bond of purine nucleosides to form the respective purine base and ribose-1-phosphate. wikipedia.orgmdpi.com While adenosine itself is a poor substrate for PNP and is typically deaminated to inosine (B1671953) first, this compound is known to be an inhibitor of bacterial PNPs, such as the one from E. coli. mdpi.combasicmedicalkey.com However, it can act as a substrate for some thermostable bacterial PNPs at elevated temperatures. mdpi.com A derivative, 1,N6-etheno-tubercidine, acts as a competitive inhibitor of E. coli PNP. mdpi.com In contrast, this compound does not inhibit the mammalian form of the enzyme. mdpi.com

In the parasite Schistosoma mansoni, which lacks a dedicated adenosine phosphorylase, the 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) is capable of using adenosine as a substrate. plos.org Tubercidin has been shown to be a potent agent against S. mansoni and an inhibitor of this adenosine phosphorylase activity. plos.org

The resistance of this compound to deamination by adenosine deaminase is a significant factor in its mechanism of action. This lack of deamination prevents its conversion to 7-deazainosine (B1664705) and subsequent breakdown, allowing it to accumulate in cells and exert its effects. nih.gov

Incorporation into Nucleic Acids

Substrate Activity for DNA and RNA Polymerases

The triphosphate form of this compound, 7-deaza-dATP, serves as a substrate for various DNA and RNA polymerases. B-family DNA polymerases, in particular, often show a greater tolerance for modified purines like 7-deazapurines. uni-konstanz.de

In the context of DNA synthesis, 7-deaza-dGTP, a related compound, is readily used by most DNA polymerases, including Taq DNA polymerase. roche.com This analog is particularly useful in sequencing GC-rich DNA regions as it helps to overcome gel electrophoresis compressions. roche.com Studies on 7-substituted 7-deazaadenine 2'-deoxyribonucleoside triphosphates have revealed that they can be more efficient substrates for DNA polymerases than the natural dATP. nih.gov This increased efficiency is attributed to a higher affinity for the enzyme's active site. nih.govnih.gov The broader acceptance of 7-deaza modified purines by B-family DNA polymerases like KOD DNA polymerase is partly due to the B-form DNA structure within the polymerase, which provides more space in the major groove to accommodate such modifications. uni-konstanz.de

For RNA synthesis, the story is more complex. While the triphosphate of a 7-deaza-adenosine analog can be a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), its incorporation efficiency can be variable. nih.govnih.gov For instance, the inclusion of a 7-deaza modification in 2′-C-methyl-adenosine triphosphate significantly boosts its inhibitory power against HCV RdRp. nih.gov However, a study on cap analogs containing 7-deazaguanosine (B17050) found that these were not substrates for T7 or SP6 RNA polymerases, highlighting the importance of the N7-position of guanosine (B1672433) for recognition by these specific polymerases. nih.gov The use of 7-deaza-GTP in transcription with T7 RNA polymerase has been shown to prevent the formation of G-quadruplex structures in the nascent RNA. researchgate.net

Influence on RNA Transcription and Maturation

The substitution of nitrogen at the 7-position of the purine ring with a carbon-hydrogen group in this compound introduces subtle yet significant alterations to the molecule's electronic and steric properties, which in turn influence its behavior as a substrate in RNA transcription and its impact on subsequent RNA maturation processes.

During transcription, RNA polymerases catalyze the incorporation of ribonucleotides into a growing RNA chain. This compound, in its triphosphate form (7-deaza-ATP), can be utilized as a substrate by RNA polymerases. However, the efficiency of its incorporation and the fidelity of the process can be altered compared to its natural counterpart, adenosine triphosphate (ATP). For instance, the absence of the N7 nitrogen, a key hydrogen bond acceptor in the major groove of the DNA-RNA hybrid, can affect the interactions between the incoming nucleotide, the DNA template, and the polymerase active site. This can lead to variations in transcription rates and potentially increase the likelihood of transcriptional errors.

Once incorporated into an RNA transcript, this compound can significantly affect RNA maturation events such as splicing and polyadenylation. N6-methyladenosine (m⁶A) is a critical modification in eukaryotic mRNA that influences multiple stages of RNA processing. biorxiv.org The presence of this compound can interfere with the enzymatic machinery responsible for these modifications. For example, the writer complex that adds the m⁶A mark co-transcriptionally might exhibit altered recognition or activity on a substrate containing this compound. biorxiv.org This interference can lead to aberrant splicing patterns, as the spliceosome's recognition of splice sites can be sensitive to the local RNA structure and modifications. biorxiv.org Furthermore, processes like polyadenylation and the nuclear export of mRNA, which are also influenced by RNA modifications, may be delayed or rendered less efficient by the presence of this analog. researchgate.net

| Process | Effect of this compound Incorporation | Research Findings |

| RNA Transcription | Can be incorporated by RNA polymerases. nih.gov | May alter transcription rates and fidelity due to modified interactions in the polymerase active site. |

| RNA Splicing | Can interfere with normal splicing patterns. biorxiv.org | The absence of N7 can affect the recognition of splice sites by the spliceosome, potentially leading to alternative splicing. biorxiv.org |

| RNA Methylation (m⁶A) | May inhibit or alter m⁶A modification. biorxiv.org | Can disrupt the function of the m⁶A writer complex, affecting downstream processes like nuclear export and translation. biorxiv.orgresearchgate.net |

| Nuclear Export | Can cause delays in mRNA export from the nucleus. researchgate.net | Inhibition of methylation is associated with the nuclear retention of RNA. researchgate.net |

Conformational Changes Induced in DNA/RNA by this compound Incorporation

The incorporation of this compound into DNA or RNA strands induces distinct conformational changes that can alter the structure and stability of the nucleic acid duplex. The primary cause of these changes is the replacement of the N7 nitrogen atom with a C7-H group, which eliminates a key hydrogen bond acceptor site in the major groove of the double helix. whiterose.ac.uk

In a standard Watson-Crick base pair, the N7 atom of adenosine does not participate in the hydrogen bonding with thymine (B56734) or uracil. However, it plays a crucial role in forming tertiary interactions and in the binding of proteins and metal ions that recognize the major groove. Its absence in this compound alters the electronic distribution and steric profile of the major groove. whiterose.ac.uk

| Parameter | Impact of this compound Incorporation | Key Observations |

| Major Groove | Alters the electronic and steric properties. | The C7-H group replaces the N7 nitrogen, removing a hydrogen bond acceptor site. whiterose.ac.uk |

| Duplex Stability | Generally maintains high stability, but can be context-dependent. whiterose.ac.ukoup.com | While often stable, a slight destabilizing effect has been observed in certain RNA hairpin structures. oup.com |

| Base Pairing | Does not directly interfere with Watson-Crick hydrogen bonds. whiterose.ac.uk | The modification is in the major groove, away from the base-pairing face. whiterose.ac.uk |

| Sugar Conformation | Can favor an S-type (C2'-endo) sugar pucker in solution. researchgate.net | This conformation is characteristic of B-form DNA but can be found in flexible RNA regions. |

| Overall Conformation | Can induce subtle changes in helical parameters of A-form and B-form helices. nih.gov | Affects base stacking and local geometry of the nucleic acid strand. |

Modulation of Cellular Signaling Pathways

Interference with Adenosine Receptor Signaling (A1, A2A, A2B, A3)

This compound and its analogs can interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. The affinity and efficacy of this compound at these receptors are determined by the structural modification in the purine ring. The absence of the N7 nitrogen can alter the binding pocket interactions compared to the endogenous ligand, adenosine.

Research has demonstrated that certain derivatives of this compound exhibit selectivity for specific adenosine receptor subtypes. For example, some this compound compounds show a higher binding affinity for the A2A adenosine receptor over other subtypes. researchgate.net The interaction can be that of an agonist, stimulating the receptor and initiating downstream signaling, or an antagonist, blocking the receptor and preventing its activation by adenosine. This modulation of adenosine receptor signaling is a key mechanism through which this compound can exert its biological effects, influencing everything from cardiovascular function to inflammatory responses. researchgate.netfrontiersin.org For instance, activation of A2A receptors can lead to vasodilation and immunosuppression, while A1 receptor activation is often associated with a decrease in heart rate. youtube.com

| Receptor Subtype | Interaction with this compound Analogs | Reported Affinity (Ki values) |

| A1 Receptor | Can act as a ligand, with varying affinity depending on other modifications. | A 2-(1-hexyn-1-yl)adenosine analog showed a Ki of 126.5 nM. researchgate.net |

| A2A Receptor | Often shows selective binding and can act as a potent ligand. researchgate.net | The same 2-(1-hexyn-1-yl)adenosine analog had a Ki of 2.8 nM, indicating high affinity. researchgate.net |

| A2B Receptor | Binding affinity is generally lower compared to A2A receptors. | Specific Ki values for this compound are less commonly reported for this subtype. |

| A3 Receptor | Can interact, but often with lower affinity than A1 and A2A receptors. | Generally requires higher concentrations for significant binding or activation. |

Effects on Protein Kinase Activities (e.g., PKA, MAPK pathways)

The cellular effects of this compound are also mediated through its influence on the activity of various protein kinases, which are central to signal transduction. Two major kinase cascades affected are the Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The PKA pathway is intrinsically linked to adenosine receptor signaling, as the canonical pathway for A2A and A2B receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of PKA. youtube.com By acting as an agonist at these receptors, this compound can trigger this cascade. PKA, in turn, phosphorylates a wide array of substrate proteins, regulating processes such as gene expression, metabolism, and cell growth. frontiersin.org

Conversely, signaling through the A1 and A3 receptors typically inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. youtube.com Therefore, the net effect of this compound on PKA activity depends on its relative affinity and efficacy at the different adenosine receptor subtypes expressed in a given cell type.

The MAPK pathways, including the ERK, JNK, and p38 cascades, are critical regulators of cellular responses to external stimuli, controlling proliferation, differentiation, and stress responses. sandiego.edu There is significant crosstalk between the PKA and MAPK pathways. biorxiv.orgresearchgate.net PKA can both positively and negatively regulate MAPK signaling depending on the cellular context. biorxiv.org For example, in some cells, PKA activation can inhibit the ERK pathway. biorxiv.org By modulating PKA activity, this compound can indirectly influence the phosphorylation status and activity of key components of the MAPK cascades, thereby affecting fundamental cellular decisions. researchgate.net

| Signaling Pathway | Modulation by this compound | Downstream Consequences |

| Protein Kinase A (PKA) | Can be activated or inhibited depending on the adenosine receptor subtype engaged. youtube.comfrontiersin.org | Affects gene transcription, metabolism, and crosstalk with other signaling pathways. frontiersin.orgbiorxiv.org |

| MAPK/ERK Pathway | Can be indirectly modulated, often via PKA-mediated crosstalk. sandiego.edubiorxiv.org | Influences cell proliferation, differentiation, and survival. sandiego.edu |

| MAPK/JNK & p38 Pathways | Can be activated by cellular stress signals potentially influenced by this compound's metabolic effects. sandiego.edu | Regulates responses to stress, inflammation, and apoptosis. sandiego.edu |

Regulation of Cell Cycle Checkpoints and Apoptotic Pathways

This compound can exert profound effects on cell fate by modulating the machinery that governs the cell cycle and programmed cell death (apoptosis). These two processes are often tightly linked, with many of the same molecules playing roles in both proliferation and death. nih.govscispace.com

The progression of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors. oncotarget.com Research indicates that interference with cellular processes by compounds like this compound can lead to the activation of cell cycle checkpoints. This can result in cell cycle arrest, a state where the cell halts its progression through phases like G1, S, or G2/M, often to repair damage or in response to anti-proliferative signals. oncotarget.com This arrest can be mediated by the upregulation of CDK inhibitors such as p21WAF1/CIP1 and p27KIP1, which can be induced by tumor suppressor proteins like p53. oncotarget.com

When cellular stress or damage induced by a compound is too severe to be resolved, the cell may trigger apoptosis. nih.gov this compound can influence this process by altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. scispace.comoncotarget.com The manipulation of signaling pathways, such as the MAPK or PKA pathways, can also feed into the apoptotic machinery, leading to the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org The decision between cell cycle arrest and apoptosis is a critical cellular response to the perturbations caused by this compound. nih.gov

| Cellular Process | Effect of this compound | Key Molecular Players Involved |

| Cell Cycle Progression | Can induce cell cycle arrest, often at the G1/S or G2/M transitions. oncotarget.com | Cyclins, Cyclin-Dependent Kinases (CDKs), p53, p21WAF1/CIP1, p27KIP1. oncotarget.com |

| Apoptosis | Can induce or sensitize cells to apoptosis. nih.govfrontiersin.org | Caspases, Bcl-2 family proteins (Bax, Bcl-2), p53. scispace.comoncotarget.com |

| Cellular Decision | Influences the balance between cell survival, arrest, and programmed cell death. nih.gov | The outcome depends on the cell type and the specific signaling pathways activated or inhibited. frontiersin.org |

Cellular Uptake and Intracellular Trafficking Mechanisms

The biological activity of this compound is contingent upon its ability to cross the cell membrane and reach its intracellular targets. As a nucleoside analog, its uptake is generally mediated by specialized membrane proteins known as nucleoside transporters. These transporters facilitate the entry of natural nucleosides and many of their analogs into the cytoplasm.

Once inside the cell, this compound undergoes metabolic activation, primarily through phosphorylation by cellular kinases, to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form (7-deaza-ATP). This phosphorylation is a critical step, as the triphosphate is the form that can be incorporated into nascent RNA during transcription or compete with ATP for binding to other enzymes.

The intracellular trafficking of this compound and its phosphorylated derivatives is directed by the needs of the cell. 7-deaza-ATP will be transported into the nucleus to participate in transcription. The efficiency of uptake and subsequent metabolic activation can vary significantly between different cell types, depending on the expression levels of the relevant transporters and kinases. This differential metabolism is a key determinant of the compound's cell-specific effects. Recent studies on other modified nucleotides have highlighted that active, energy-dependent processes can be involved in the uptake and trafficking of these molecules within vesicles inside the cell. nih.govnih.gov While specific data for this compound is part of a broader understanding of nucleoside analog transport, it is plausible that similar mechanisms apply.

| Process | Mechanism | Key Factors |

| Cellular Uptake | Facilitated diffusion via nucleoside transporters. | Expression levels of equilibrative and concentrative nucleoside transporters (ENTs and CNTs). |

| Intracellular Activation | Sequential phosphorylation to mono-, di-, and triphosphate forms. | Activity of cellular nucleoside and nucleotide kinases. |

| Intracellular Trafficking | Movement between cytoplasm and nucleus. | Nuclear import mechanisms for the triphosphate form; localization of metabolic enzymes. nih.govnih.gov |

| Efflux | Potential removal from the cell by efflux transporters. | Activity of transporters like the ATP-binding cassette (ABC) family. |

Structure Activity Relationships Sar of 7 Deazadenosine Analogues

Systematic Modifications on the Deazapurine Nucleobase

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring system offers multiple positions for substitution, allowing for a detailed exploration of its interaction with biological targets.

The replacement of the N7 atom of adenosine (B11128) with a carbon atom opens up position 7 for substitution, a key site for modulating biological activity. Studies on a range of 7-substituted 7-deazaadenosine ribonucleosides have demonstrated that modifications at this position directly influence antiviral and antiparasitic properties.

For instance, a series of 7-deazaadenine ribonucleosides bearing various substituents at the C7 position were evaluated for activity against several RNA viruses, including Dengue, Zika, and SARS-CoV-2. nih.gov The corresponding 5'-O-triphosphates of these analogues were found to inhibit viral RNA-dependent RNA polymerases. nih.gov The nature of the C7 substituent was critical for cellular activity and toxicity. Analogues with small groups like ethynyl (B1212043) or certain small hetaryls displayed potent (sub)micromolar antiviral activity but were accompanied by significant cytotoxicity. nih.gov Conversely, introducing bulkier heterocycles at C7 resulted in compounds that retained antiviral activity but were less toxic. nih.gov

In the context of antiparasitic agents, 7-substituted tubercidin (B1682034) analogues have shown promise. Phenyl-substituted derivatives, in particular, exhibited high in vitro potency against Trypanosoma cruzi, the causative agent of Chagas' disease. uantwerpen.beugent.be This highlights the potential for C7-aryl substitutions to enhance activity against specific pathogens. Similarly, the natural biosynthesis of nucleic acids involves complex modifications at the C7 position of 7-deazaguanine, such as the formation of 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG), underscoring the biological relevance of this position. nih.gov

Interestingly, for some enzymes, the C7 position is not a primary point of interaction. In studies with Toxoplasma gondii adenosine kinase, the absence of the nitrogen at position 7 did not appear to be a critical structural detriment, suggesting that for this particular target, modifications at other positions might be more influential. nih.gov

Table 1: Effect of C7 Substituents on Antiviral Activity of 7-Deazadenosine Analogues Data synthesized from research on RNA viruses. nih.gov

| C7 Substituent Type | Antiviral Activity | Cytotoxicity |

|---|---|---|

| Ethynyl | High (sub)micromolar | Significant |

| Small Hetaryls | High (sub)micromolar | Significant |

| Bulky Heterocycles | Moderate to High | Reduced |

The exocyclic amino group at the C6 position is a crucial hydrogen-bonding moiety for canonical base pairing and for interactions with many enzyme active sites. Modifications at this position can therefore have a profound impact on target binding.

Research on 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase provides a clear example of SAR at this position. nih.gov The study revealed that the position of substituents on the benzyl (B1604629) ring was key to binding affinity. Single substitutions at the para or meta positions of the benzyl group enhanced binding, whereas substitutions at the ortho position resulted in a loss of affinity. nih.gov This suggests specific spatial constraints within the hydrophobic binding pocket of the enzyme. The most potent compounds identified were 7-deaza-p-cyano-6-benzylthioinosine and 7-deaza-p-methoxy-6-benzylthioinosine, with IC₅₀ values of 5.3 µM and 4.6 µM, respectively. nih.gov

In a different biological context, the role of the C6-amino group was explored in hammerhead ribozyme activity. Here, it was found that the N6 functionality had only a modest impact on the cleavage activity, indicating that for this specific RNA-catalyzed reaction, other interactions are more dominant. oup.com Further studies on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against Staphylococcus aureus, with the activity being highly dependent on the substitution pattern on the 6-aryl unit, again demonstrating the importance of this position for modulating biological effects. researchgate.net

Table 2: SAR of C6-Benzylthio Group in 7-Deazainosine (B1664705) Analogues against T. gondii Adenosine Kinase Data from a study on T. gondii adenosine kinase inhibitors. nih.gov

| Substituent Position on Benzyl Ring | Effect on Binding Affinity | Example Potent Compound | IC₅₀ (µM) |

|---|---|---|---|

| para | Enhanced | 7-deaza-p-methoxy-6-benzylthioinosine | 4.6 |

| meta | Enhanced | 7-deaza-m-methoxy-6-benzylthioinosine | Data not specified |

Isomeric analogues of this compound, where a carbon atom replaces a nitrogen at other positions in the purine (B94841) ring, exhibit distinct properties. These "aza-analogues" help to probe the specific roles of each nitrogen atom in molecular recognition.

Comparing 7-deazapurines with 3-deazapurines reveals significant differences. The replacement of N3 with a carbon atom (to give 3-deazaadenosine (B1664127) or 3-deazaguanosine) is substantially more destabilizing to RNA duplexes than the corresponding N7 replacement. oup.com This highlights the critical role of the N3 position in maintaining the stability of RNA structures, likely due to its involvement in Watson-Crick hydrogen bonding.

Formycin A, an 8-aza-9-deazaadenosine, is another important analogue that has been shown to inhibit enzymes like adenosine phosphorylase and purine-nucleoside phosphorylase (PNP). mdpi.complos.org The introduction of a nitrogen at position 8 alters the electronic properties and conformation of the nucleobase, leading to its inhibitory activity. The effect of these substitutions can be highly dependent on the specific location within a larger molecule. For example, in hammerhead ribozymes, substitutions with 1-deazaadenosine, 3-deazaadenosine, and this compound at various positions resulted in different impacts on catalytic activity, underscoring the unique contribution of each nitrogen atom to the ribozyme's function. oup.com

Role of Substituents at the C6-Amino Group on Target Binding Affinity

Structure-Activity Relationships of the Ribose Moiety

Modifications to the ribose sugar of this compound are critical for influencing its metabolic activation, mechanism of action, and ultimately, its biological efficacy.

The substituent at the 2' position of the ribose ring plays a pivotal role in determining the biological activity of nucleoside analogues. Introducing a fluorine atom at this position is a common strategy in drug design.

The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides yielded compounds with modest activity against the Hepatitis C virus (HCV). nih.gov However, their corresponding triphosphates were potent inhibitors of the HCV polymerase. nih.gov This discrepancy suggests that the cellular activity of the parent nucleoside is limited by its inefficient conversion (phosphorylation) to the active triphosphate form. nih.gov A similar outcome was observed for 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine; its triphosphate form was an effective chain terminator of the HCV NS5b polymerase, but the nucleoside itself lacked activity in cell-based assays. nih.gov This contrasts with the corresponding ribo-analogue (with a 2'-OH), which was active, further emphasizing the challenge of phosphorylation for some 2'-modified compounds. nih.gov

Generally, 2'-deoxy-2'-fluoro nucleosides have demonstrated a broad spectrum of antiviral activity against viruses such as HIV, influenza, and SARS. biosynth.com For flaviviruses, it has been noted that nucleosides with a methyl group at the 2'-C position often exhibit high activity and low cytotoxicity. jcu.cz

Table 3: Activity of 2'-Modified this compound Analogues against HCV Data synthesized from studies on HCV polymerase inhibitors. nih.govnih.gov

| Compound | Cellular Activity (Nucleoside) | Polymerase Inhibition (Triphosphate) | Limiting Factor |

|---|---|---|---|

| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine | Modest/None | Potent | Inefficient phosphorylation |

| 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine | None | Potent | Inefficient phosphorylation |

The 3'-hydroxyl group of the ribose is essential for the formation of the phosphodiester bond that extends a growing nucleic acid chain. Its absence or modification is the basis for the chain termination mechanism employed by many antiviral and anticancer nucleoside drugs.

The triphosphates of 7-substituted 7-deazaadenosines have been shown to function as chain terminators of viral RNA-dependent RNA polymerases. nih.gov Once incorporated into the growing RNA strand, they prevent the addition of the next nucleotide, thus halting replication. nih.gov

A powerful strategy has been to combine a modified 7-deazapurine base with a sugar that lacks the 3'-hydroxyl group. For example, analogues pairing a 7-substituted 7-deazapurine with the sugar from cordycepin (B1669437) (3'-deoxyadenosine) have led to compounds with promising activity against T. cruzi. uantwerpen.beugent.be This demonstrates that removing the 3'-OH group is a viable strategy for boosting antiparasitic activity in this class of compounds. ugent.be

Furthermore, replacing the 3'-hydroxyl with a 3'-fluoro group has also proven to be a successful modification. The synthesis of 3'-deoxy-3'-fluororibofuranosyl 7-deazapurine nucleosides resulted in analogues with potent activity against kinetoplastid parasites, including T. cruzi and T. brucei. researchgate.net This indicates that the 3'-fluoro substituent is a promising modification for the development of novel antiparasitic nucleosides, acting as an effective mimic of the hydroxyl group for polymerase recognition but preventing chain elongation. researchgate.net

Role of Sugar Conformation (e.g., North/South Pucker)

Research into adenosine deaminase (ADA) has shown that the enzyme preferentially binds and deaminates adenosine analogues that adopt a North (C3'-endo) sugar pucker. These N-type analogues were found to be deaminated up to 65-fold faster and bound more tightly than analogues favoring a South (C2'-endo) conformation. nih.gov Molecular modeling studies corroborated these findings, revealing that while N-type substrates form a stable complex with ADA, S-type substrates must undergo a conformational adjustment to the N-type pucker to bind effectively within the enzyme's catalytic site. nih.gov

Conversely, the sugar pucker also plays a role in the ability of viral enzymes to process these analogues. For instance, studies with HIV-1 reverse transcriptase (RT) have demonstrated that nucleosides with a preference for the North conformation at the 3'-terminus of a DNA primer are more resistant to excision by the enzyme. preprints.org This suggests that locking an analogue in the North conformation can be a strategy to evade viral resistance mechanisms. preprints.org However, the optimal conformation is not universal across all enzymes or biological contexts. Conformational analysis of certain 7-deazapurine ribonucleosides using NMR has shown a preference for the S-type conformation in solution. acs.org This highlights that the interplay between the nucleoside's intrinsic conformational preference and the specific geometric constraints of a target enzyme's active site ultimately dictates the structure-activity relationship.

| Enzyme | Preferred Conformation | Observed Effect | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | North (N-type / C3'-endo) | Tighter binding and up to 65-fold faster deamination compared to S-type analogues. | nih.gov |

| HIV-1 Reverse Transcriptase (RT) | North (N-type / C3'-endo) | Increased resistance to phosphorolytic excision from the 3'-terminus of DNA. | preprints.org |

| General Solution State (select 7-deazapurine ribonucleosides) | South (S-type / C2'-endo) | Preferred conformation in solution as determined by NMR analysis. | acs.org |

SAR of Phosphorylated this compound Metabolites

For this compound and its analogues to exert their primary mechanism of action as antimetabolites, they must first be anabolized within the cell to their corresponding 5'-phosphate derivatives. The conversion to monophosphate (MP), diphosphate (B83284) (DP), and ultimately triphosphate (TP) forms is mediated by host or viral kinases. This phosphorylation is a critical activation step, as the triphosphate metabolite is often the species that directly interacts with target enzymes like polymerases or kinases, competing with natural nucleoside triphosphates.

Correlation of Phosphorylation State with Enzyme Inhibition and Nucleic Acid Incorporation

The phosphorylation state of a this compound analogue directly correlates with its biological activity. The nucleoside form is primarily responsible for cellular uptake, but it is the triphosphate form that typically functions as the potent enzyme inhibitor or substrate for nucleic acid incorporation.

A clear example is seen in the development of inhibitors for the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). The 5'-triphosphate of 7-deaza-2'-C-methyl-adenosine was found to be a potent inhibitor of the HCV RdRp. nih.gov Notably, the inclusion of the 7-deaza modification increased the inhibitory potency by 20-fold in enzyme assays compared to its adenosine counterpart, 2'-C-methyl-adenosine triphosphate. nih.gov This demonstrates that the triphosphate form is the active species and that modifications to the purine ring can enhance this activity.

Conversely, a lack of efficient phosphorylation can render an otherwise potent analogue inactive at the cellular level. Studies on certain 7-deazapurine nucleoside phosphoramidate (B1195095) prodrugs showed they had no anti-HCV activity. acs.org Cellular pharmacology studies revealed that the active 5'-triphosphates were not formed at significant levels from either the parent nucleoside or the prodrug, explaining the lack of efficacy. acs.org This underscores that efficient conversion to the triphosphate is a prerequisite for enzyme inhibition.

Once formed, the this compound triphosphate can be incorporated into growing DNA or RNA chains by polymerases. For example, this compound triphosphate can be incorporated into DNA by various DNA polymerase enzymes, acting as a chain terminator or modifying the properties of the resulting nucleic acid. mdpi.com

| Analogue | Phosphorylation State | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| 7-deaza-2'-C-methyl-adenosine | 5'-Triphosphate | HCV RdRp | Potent enzyme inhibition; 20-fold more potent than the adenosine equivalent. | nih.gov |

| 7-deazapurine nucleosides | Parent Nucleoside | HCV RdRp | Inactive in cell culture due to insufficient phosphorylation to the triphosphate form. | acs.org |

| Tubercidin (this compound) | 5'-Di- and 5'-Triphosphate | Mitochondrial F1-ATPase | The phosphorylated nucleotides interact with the "tight" nucleotide binding sites of the enzyme complex. | arxiv.org |

| This compound | 5'-Triphosphate | DNA Polymerases | Incorporation into DNA chains. | mdpi.com |

Computational Approaches to SAR Analysis

Computational methods are indispensable tools for elucidating the complex structure-activity relationships of this compound analogues. These in silico techniques allow for the visualization of drug-target interactions at an atomic level, the prediction of binding affinities, and the development of models that can guide the design of new, more effective compounds.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding how this compound analogues fit into the active sites of enzymes. For example, docking studies with adenosine deaminase (ADA) have shown that N-type (C3'-endo) conformers of adenosine analogues fit snugly into the active site, forming stable complexes, whereas S-type conformers must adopt a higher-energy N-type pucker to bind. nih.gov

Molecular dynamics (MD) simulations build upon docking by simulating the movements of the ligand-protein complex over time. This provides insights into the stability of binding, the role of water molecules, and conformational changes that occur upon binding. In the development of novel 7-deazapurine-isatin hybrid compounds as multi-kinase inhibitors, molecular simulations were used to investigate the binding modes with target enzymes like EGFR, Her2, VEGFR2, and CDK2. mdpi.comresearchgate.net These simulations helped to rationalize the potent inhibitory activity of lead compounds by identifying key hydrogen bonds and hydrophobic interactions within the ATP-binding site. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of physicochemical properties) with activity. wikipedia.org

While specific 3D-QSAR models for this compound are not broadly published, the principles of SAR, which form the basis of QSAR, are widely applied. For instance, in a study of 3'-deoxy-7-deazapurine analogues against Trypanosoma brucei, a systematic exploration of modifications to the purine ring and the sugar moiety was conducted. nih.gov It was found that the purine ring only tolerated modifications at the C7 position, providing a clear SAR trend that could be used as a foundation for a QSAR model to predict the antitrypanosomal activity of new analogues. nih.gov Such models are valuable for prioritizing the synthesis of novel compounds and avoiding those predicted to have low activity.

Pharmacophore Modeling for Deazapurine Scaffolds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore modeling is used to identify the essential features of a series of active compounds and can be used to screen large virtual libraries for new molecules with the desired activity.

This approach has been successfully applied to the deazapurine scaffold. In the design of protein kinase inhibitors, a basic pharmacophore model was established that includes:

A pharmacophore moiety (like the deazapurine ring) that binds to the hinge region of the kinase.

A spacer or linker that interacts with the DFG (Asp-Phe-Gly) domain.

A flat heteroaromatic ring that occupies an allosteric binding region. mdpi.com

By designing hybrid molecules that incorporate these pharmacophoric features, researchers have developed novel 7-deazapurine derivatives with potent, multi-targeted kinase inhibition. mdpi.com Similarly, pharmacophore models have been generated for adenosine kinase inhibitors, a class that includes analogues of tubercidin (this compound), to guide the discovery of new anticonvulsant agents. acs.org

Pre Clinical Biological Applications and Therapeutic Conceptualization of 7 Deazadenosine Derivatives

Antiviral Potential in Model Systems

The structural modifications in 7-deazadenosine derivatives, particularly at the C7 position of the purine-like ring and on the ribose sugar, have yielded compounds with potent antiviral activity against a range of viruses. These derivatives primarily function by targeting the viral replication machinery, offering a promising avenue for the development of new antiviral therapies.

Mechanistic Basis against RNA Viruses (e.g., Flaviviridae, Coronaviridae)

The primary mechanism of action of this compound derivatives against RNA viruses, such as those in the Flaviviridae and Coronaviridae families, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com After cellular uptake, these nucleoside analogs are metabolized into their active triphosphate form. mdpi.com This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., ATP), competing for the active site of the viral RdRp. mdpi.comuochb.cz

Once incorporated into the nascent viral RNA strand, these analogs can disrupt further replication through several mechanisms. One key mechanism is chain termination, where the modified structure of the incorporated analog prevents the addition of subsequent nucleotides, thereby halting the elongation of the viral RNA. mdpi.com Some derivatives may induce lethal mutagenesis, where their ambiguous base-pairing properties lead to an accumulation of errors in the viral genome, ultimately resulting in non-viable viral progeny. A notable example, HNC-1664, an adenosine (B11128) analog with modifications on both the ribose and the base, has demonstrated potent, broad-spectrum antiviral activity against positive-strand coronaviruses and negative-strand arenaviruses, primarily through a noncatalytic inhibition of RNA synthesis. nih.gov

Furthermore, some this compound derivatives have been shown to modulate the host's immune response. For instance, 7-deazaguanosine (B17050) can induce the production of interferon and activate natural killer and phagocytic cells, contributing to its broad-spectrum antiviral activity against certain RNA viruses. nih.gov A derivative, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), has shown efficacy against multiple coronaviruses by not only reducing viral loads but also mitigating the inflammatory response by lowering levels of key inflammatory mediators like CXCL1, CCL2, and IL-6. biorxiv.orgbiorxiv.org

Mechanistic Basis against DNA Viruses (e.g., Herpesviridae)

The antiviral activity of nucleoside analogs against DNA viruses, such as those belonging to the Herpesviridae family, primarily centers on the inhibition of the viral DNA polymerase. nih.govebsco.com Members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), encode their own DNA polymerases, which are essential for their replication and represent a key target for antiviral drugs. nih.govebsco.comfrontiersin.org

Similar to their action against RNA viruses, this compound derivatives, after being converted to their triphosphate form by host and/or viral kinases, can act as competitive inhibitors of the viral DNA polymerase. ebsco.com The incorporation of these analogs into the growing viral DNA chain can lead to chain termination, thus preventing the completion of viral genome replication. ebsco.com The selectivity of these compounds often relies on the higher affinity of the viral polymerase for the analog compared to the host cell's DNA polymerases, which minimizes toxicity to the host. ebsco.com

Inhibition of Viral Polymerases and Related Enzymes

The central mechanism for the antiviral activity of this compound derivatives is the inhibition of viral polymerases. These compounds, acting as nucleoside mimics, are processed by cellular kinases to their active triphosphate forms. mdpi.com As triphosphates, they compete with natural nucleoside triphosphates for the active site of viral RNA-dependent RNA polymerases (in RNA viruses) or DNA polymerases (in DNA viruses). nih.govnih.gov

For RNA viruses like Zika virus (ZIKV), a member of the Flaviviridae family, adenosine triphosphate analogs have been shown to efficiently inhibit the viral RdRp. uochb.cz Specifically, 2'-C-methylated nucleosides, including 7-deaza-2'-C-methyladenosine (7DMA), are potent inhibitors. uochb.cznih.govnih.gov The incorporation of these analogs into the growing RNA chain leads to the termination of RNA synthesis. mdpi.com

In the case of DNA viruses like those in the Herpesviridae family, the viral DNA polymerase is the primary target. nih.gov Antiviral agents currently used for HSV and HCMV infections all target the viral DNA polymerase. nih.gov The triphosphate forms of this compound analogs would compete with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the replicating viral DNA, leading to inhibition of the polymerase activity and chain termination.

Beyond polymerases, other viral enzymes involved in nucleic acid synthesis could potentially be targeted. However, the primary focus of research for this compound derivatives has been on their role as polymerase inhibitors.

Cell-based Assays and In Vitro Efficacy Studies

The antiviral potential of this compound derivatives has been extensively evaluated in various cell-based assays. These in vitro studies are crucial for determining the potency and selectivity of these compounds against specific viruses.